

Technical Guide: 1-(Pyrimidin-4-yl)ethanone

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Compound of Interest

Compound Name: 1-(Pyrimidin-4-yl)ethanone

Cat. No.: B1297882

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InChIKey: UZKADDSUUBRMKO-UHFFFAOYSA-N

Introduction

1-(Pyrimidin-4-yl)ethanone, also known as 4-acetylpyrimidine, is a heterocyclic ketone of interest in medicinal chemistry and drug development. Its pyrimidine core is a common scaffold in a variety of biologically active molecules. This technical guide provides a summary of its chemical properties, a method for its synthesis, and an overview of its potential biological activity based on related compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

The key physicochemical properties of **1-(Pyrimidin-4-yl)ethanone** are summarized in Table 1. Spectroscopic data that has been reported for this compound is listed in Table 2.

Table 1: Physicochemical Properties of **1-(Pyrimidin-4-yl)ethanone**

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₂ O	PubChem[1]
Molecular Weight	122.12 g/mol	PubChem[1]
CAS Number	39870-05-8	PubChem[1]
Appearance	White to yellow solid	ChemicalBook[2]
Melting Point	67 °C	ChemicalBook[2]
Boiling Point	70 °C at 3 Torr	ChemicalBook[2]
InChIKey	UZXADDSUUBRMKO-UHFFFAOYSA-N	PubChem[1]

Table 2: Reported Spectroscopic Data for **1-(Pyrimidin-4-yl)ethanone**

Data Type	Availability	Source
¹³ C NMR	Data exists	PubChem[1]
¹ H NMR	Data exists	PubChem[1]
Mass Spectrometry (GC-MS)	Data exists	PubChem[1]

Note: While the existence of this spectroscopic data is documented, detailed peak lists and chemical shifts were not available in the cited public sources.

Experimental Protocols

Synthesis of 1-(Pyrimidin-4-yl)ethanone

The following protocol describes a general procedure for the synthesis of **1-(Pyrimidin-4-yl)ethanone** from pyrimidine and acetaldehyde[2].

Materials:

- Pyrimidine (2.5 g, 31.2 mmol)

- Acetaldehyde (10.8 mL, 192 mmol)
- Dichloromethane (190 mL)
- 3.4 M Sulfuric acid (15.6 mL)
- Solutions for dropwise addition (details not specified in the source)

Procedure:

- Dissolve pyrimidine and acetaldehyde in dichloromethane in a reaction vessel.
- Cool the stirred solution to 0 °C.
- Slowly add 3.4 M sulfuric acid to the reaction mixture.
- Further cool the reaction solution to -5 °C.
- Simultaneously add two additional reagent solutions dropwise through separate funnels over a specified period.

Note: This protocol is based on a general procedure and may require further optimization for specific laboratory conditions.

Biological Activity

While there is limited direct research on the biological activity of **1-(pyrimidin-4-yl)ethanone** itself, studies on closely related derivatives provide strong evidence for its potential as a kinase inhibitor.

ROS1 Kinase Inhibition

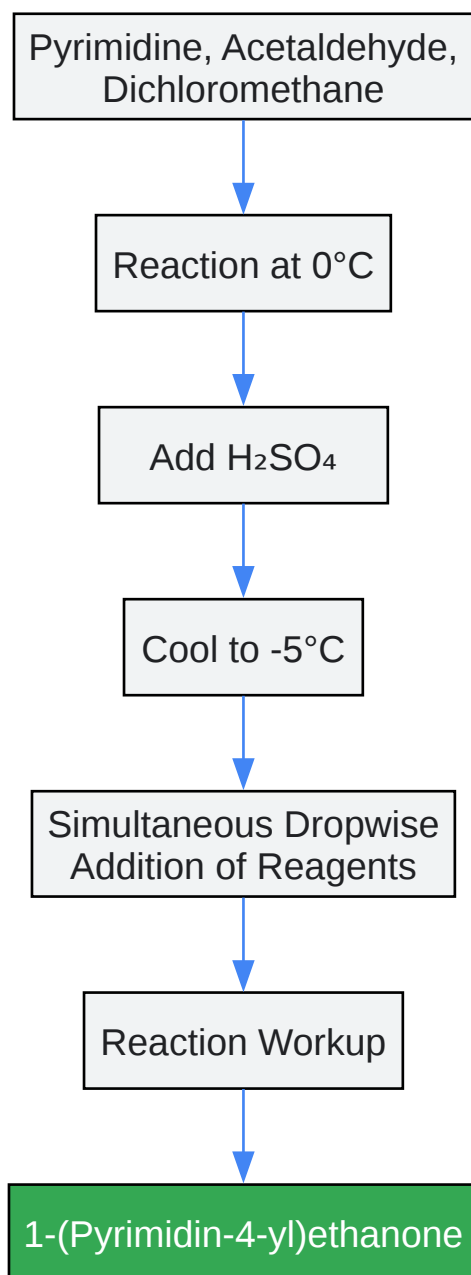
A novel series of pyrimidin-4-yl-ethanol and ethanone derivatives have been synthesized and evaluated as potential inhibitors of ROS1 kinase[3][4]. Most of the tested compounds in these studies demonstrated inhibitory activity against ROS1 kinase in the micromolar range[3][4]. ROS1 is a receptor tyrosine kinase, and its dysregulation has been implicated in the development of various cancers, including non-small cell lung cancer. This suggests that the **1-**

(pyrimidin-4-yl)ethanone scaffold could be a valuable starting point for the development of novel ROS1 inhibitors.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **1-(pyrimidin-4-yl)ethanone**.

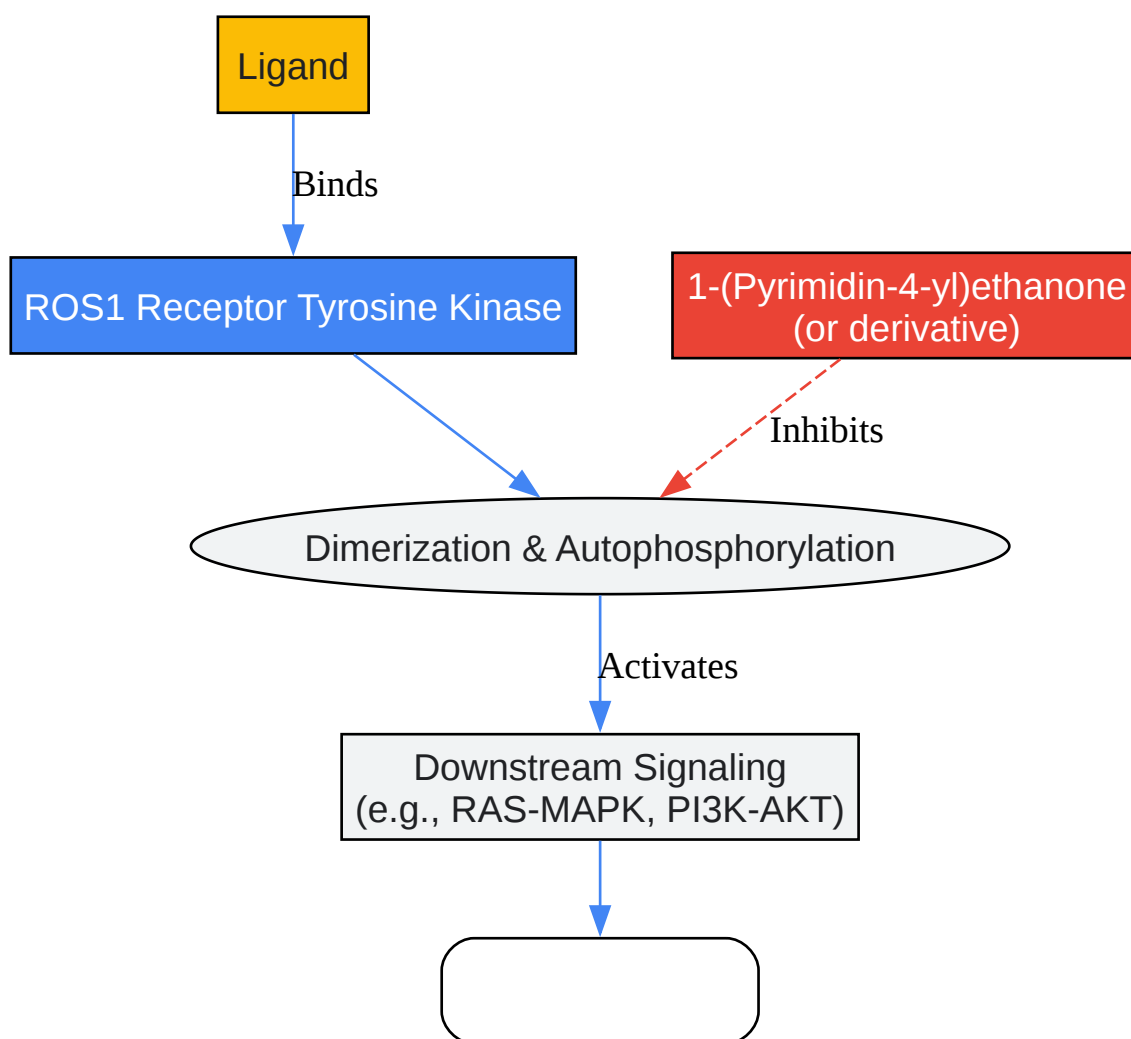


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A generalized workflow for the synthesis of **1-(pyrimidin-4-yl)ethanone**.

Potential Signaling Pathway Inhibition

The diagram below depicts a simplified signaling pathway for ROS1 kinase, a likely target for compounds based on the **1-(pyrimidin-4-yl)ethanone** scaffold.



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Simplified ROS1 kinase signaling pathway and potential point of inhibition.

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References

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